molecular formula C16H15N3O4S B4957065 2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid

2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid

Cat. No.: B4957065
M. Wt: 345.4 g/mol
InChI Key: WSWHSEOXFVVWRC-UHFFFAOYSA-N
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Description

2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)14-8-7-13(10-15(14)24(20,21)22)23-12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWHSEOXFVVWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with phenol in the presence of a sulfonating agent such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methylpyrazol-1-yl)acetic acid
  • 2-(5-Amino-3-methylpyrazol-1-yl)ethanol
  • 3(5)-Substituted pyrazoles

Uniqueness

Compared to similar compounds, 2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid stands out due to its unique combination of the pyrazole ring and the sulfonic acid group.

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